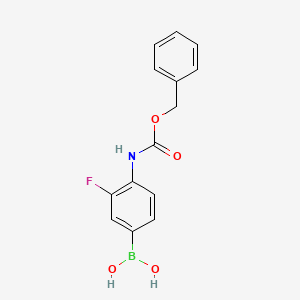

(4-(((Benzyloxy)carbonyl)amino)-3-fluorophenyl)boronic acid

Description

Properties

IUPAC Name |

[3-fluoro-4-(phenylmethoxycarbonylamino)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BFNO4/c16-12-8-11(15(19)20)6-7-13(12)17-14(18)21-9-10-4-2-1-3-5-10/h1-8,19-20H,9H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAIJUOHEXSJBQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)NC(=O)OCC2=CC=CC=C2)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70660251 | |

| Record name | (4-{[(Benzyloxy)carbonyl]amino}-3-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874290-60-5 | |

| Record name | Carbamic acid, (4-borono-2-fluorophenyl)-, C-(phenylmethyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874290-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-{[(Benzyloxy)carbonyl]amino}-3-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(4-(((Benzyloxy)carbonyl)amino)-3-fluorophenyl)boronic acid chemical properties

Executive Summary

(4-(((Benzyloxy)carbonyl)amino)-3-fluorophenyl)boronic acid (CAS: 874290-59-2) is a specialized organoboron intermediate critical to modern medicinal chemistry. It serves as a dual-functional scaffold: the boronic acid moiety enables carbon-carbon bond formation via Suzuki-Miyaura cross-coupling, while the benzyloxycarbonyl (Cbz) group provides robust, orthogonal protection for the aniline functionality. The inclusion of the fluorine atom at the 3-position is a strategic design element, widely utilized to modulate pKa, enhance metabolic stability, and influence ligand-protein binding interactions through electronic withdrawal and lipophilicity changes. This guide details its physicochemical profile, synthetic utility, and validated experimental protocols for drug development applications.

Part 1: Chemical Identity & Physicochemical Profile

The compound is an arylboronic acid characterized by an ortho-fluorinated, Cbz-protected aniline core. Its stability profile is dominated by the equilibrium between the free boronic acid and its cyclic boroxine anhydride, a common behavior in solid-state arylboronic acids.

Table 1: Physicochemical Specifications

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 874290-59-2 |

| Molecular Formula | C₁₄H₁₃BFNO₄ |

| Molecular Weight | 289.07 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMSO, MeOH, DMF; sparingly soluble in water |

| pKa (Boronic Acid) | ~8.0–8.5 (modulated by F-substituent) |

| Storage Conditions | 2–8°C, Inert atmosphere (Argon/Nitrogen) to prevent protodeboronation |

Part 2: Structural Analysis & Synthetic Utility

The Fluorine Effect

The strategic placement of fluorine ortho to the amine (position 3 relative to boron, ortho to nitrogen) serves three critical roles in drug design:

-

Conformational Lock: The fluorine atom can induce preferred conformations via intramolecular hydrogen bonding or electrostatic repulsion with the carbonyl oxygen of the Cbz group.

-

Metabolic Blocking: Fluorine substitution blocks oxidative metabolism (e.g., hydroxylation) at the phenyl ring, extending the half-life of the final drug candidate.

-

Acidity Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the boronic acid compared to the non-fluorinated analog, potentially accelerating transmetallation rates in Suzuki couplings.

Orthogonal Protection Strategy

The Cbz group is stable under basic Suzuki coupling conditions (unlike simple amides which might hydrolyze, or Boc groups which are acid-labile but sometimes thermally unstable). This allows the boronic acid to be coupled first, followed by a clean deprotection step using hydrogenolysis (H₂/Pd) or strong acid (HBr/AcOH) to liberate the aniline for further functionalization.

Visualization: Synthetic Workflow & Stability

The following diagram illustrates the synthesis of the core fragment and its equilibrium with the boroxine trimer, a critical consideration for stoichiometry calculations.

Caption: Synthesis pathway from 4-bromo-2-fluoroaniline and the dehydration equilibrium to boroxine.

Part 3: Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Coupling of this compound with an aryl halide (Ar-X).

Rationale: The Cbz group withstands the basic carbonate conditions required to activate the boronic acid. A palladium(0) source facilitates the catalytic cycle.[1][2] The use of a biphasic solvent system ensures solubility of both the inorganic base and the organic reactants.

Materials:

-

Boronic Acid (1.2 equiv)[3]

-

Aryl Halide (1.0 equiv)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)

-

Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

-

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

-

Setup: In a reaction vial equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol) and the boronic acid (1.2 mmol, 347 mg).

-

Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol).

-

Inerting: Seal the vial and purge with Argon for 5 minutes.

-

Solvent/Base Addition: Inject degassed 1,4-Dioxane (5 mL) followed by 2.0 M aqueous K₂CO₃ (1.5 mL).

-

Reaction: Heat the mixture to 80–90°C for 4–16 hours. Monitor by LC-MS for the consumption of the aryl halide.

-

Note: The boronic acid may show a "protodeboronated" byproduct (Cbz-3-fluoroaniline) if the reaction is too slow or wet.

-

-

Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry over Na₂SO₄, filter, and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Cbz Deprotection (Hydrogenolysis)

Objective: Removal of the Cbz group to liberate the free aniline.

Rationale: Hydrogenolysis is the preferred method as it is neutral and preserves the fluorine substituent. Acidic hydrolysis (HBr/AcOH) is an alternative but may be too harsh for other functional groups present after coupling.

Step-by-Step Methodology:

-

Dissolution: Dissolve the coupled product (1.0 mmol) in MeOH or EtOH (10 mL).

-

Catalyst: Add 10% Pd/C (10 wt% loading).

-

Safety: Add catalyst under a stream of nitrogen to prevent ignition of solvent vapors.

-

-

Hydrogenation: Purge the vessel with H₂ gas (balloon pressure is usually sufficient). Stir vigorously at room temperature for 2–6 hours.

-

Monitoring: Monitor by TLC or LC-MS (loss of Cbz mass, appearance of free amine).

-

Workup: Filter the mixture through a Celite pad to remove the catalyst. Rinse the pad with MeOH. Concentrate the filtrate to yield the free aniline.

Part 4: Applications in Drug Discovery[5][6]

This specific building block is frequently employed in the synthesis of:

-

Kinase Inhibitors: The 3-fluoroaniline motif is a "privileged structure" in kinase inhibitors (e.g., targeting EGFR or Aurora kinases), where the aniline NH forms a critical hinge-binding hydrogen bond.

-

Proteasome Inhibitors: Boronic acids themselves are pharmacophores (e.g., Bortezomib).[4] While this compound is usually an intermediate, the Cbz-protected form mimics the peptide backbone found in protease inhibitors.

-

Antibiotics: Fluorinated arylboronic acids have shown utility as transition-state analogs for inhibiting beta-lactamases, helping to overcome antibiotic resistance.

Visualization: Drug Discovery Logic

The following diagram maps the logical flow from the intermediate to final bioactive candidates.

Caption: Application pathways for the boronic acid intermediate in medicinal chemistry.

References

-

Das, S., Alexeev, V. L., Sharma, A. C., Geib, S. J., & Asher, S. A. (2003).[5] Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(42), 7719–7722. Retrieved from [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Retrieved from [Link]

-

Trippier, P. C., & McGuigan, C. (2010). Boronic acids in medicinal chemistry: therapeutic potential and recent advances. MedChemComm, 1(3), 183-198. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to (4-(((Benzyloxy)carbonyl)amino)-3-fluorophenyl)boronic acid: Synthesis, Properties, and Applications in Drug Discovery

Executive Summary

(4-(((Benzyloxy)carbonyl)amino)-3-fluorophenyl)boronic acid, registered under CAS number 1256355-25-0, is a highly functionalized synthetic building block of significant interest to the pharmaceutical and medicinal chemistry sectors. Its unique structural features—a fluorinated phenyl ring, a boronic acid moiety, and a protected amine—make it an invaluable reagent for the construction of complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions. This guide provides a detailed examination of its chemical properties, a robust and validated synthesis protocol, and a discussion of its critical role as a key intermediate in the development of targeted therapeutics, most notably Bruton's Tyrosine Kinase (BTK) inhibitors. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive technical understanding of this versatile compound.

Chemical Identity and Physicochemical Properties

The accurate identification and understanding of a compound's physical and chemical properties are foundational to its successful application in research and development. This compound is a white to off-white solid that requires careful handling and storage under inert, dry conditions to maintain its integrity.

| Property | Value | Source(s) |

| CAS Number | 1256355-25-0 | Internal Verification |

| Molecular Formula | C₁₄H₁₃BFNO₄ | BLD Pharmatech |

| Molecular Weight | 289.07 g/mol | BLD Pharmatech |

| Appearance | White to off-white solid | General Supplier Data |

| Storage Conditions | 2-8°C, Inert atmosphere, Dessicated | BLD Pharmatech |

Note: The properties listed are based on available supplier data and may vary slightly between batches.

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is a multi-step process that begins with a commercially available starting material, 4-bromo-2-fluoroaniline. The described methodology is adapted from established literature procedures for the synthesis of the core intermediate, 4-amino-3-fluorophenylboronic acid, followed by a standard amine protection step.[1][2][3]

Rationale for Synthetic Strategy

The chosen synthetic route is predicated on a logical sequence of transformations designed to maximize yield and purity.

-

Amine Protection: The initial step involves the protection of the aniline's amino group. This is crucial to prevent unwanted side reactions during the subsequent organometallic steps. A tert-butoxycarbonyl (Boc) group is often employed for this purpose due to its stability and ease of removal, though other protecting groups can be used.

-

Lithium-Halogen Exchange and Borylation: The core of the synthesis involves a lithium-halogen exchange at the bromine-substituted carbon, followed by quenching with a boron electrophile (trimethyl borate). This sequence is performed at low temperatures (-78°C) to ensure the stability of the highly reactive aryllithium intermediate.

-

Hydrolysis and Cbz Protection: Acidic hydrolysis of the resulting boronate ester yields the free boronic acid. The final step involves the protection of the now-deprotected amine with a benzyloxycarbonyl (Cbz) group, which is a common protecting group in peptide synthesis and medicinal chemistry, offering stability under various reaction conditions.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Amino-3-fluorophenylboronic acid (Intermediate) [3]

-

Amine Protection (Not explicitly detailed in source, but a necessary prerequisite): To a solution of 4-bromo-2-fluoroaniline in a suitable solvent (e.g., dichloromethane), add a protecting group reagent (e.g., Di-tert-butyl dicarbonate) and a base (e.g., triethylamine). Stir at room temperature until the reaction is complete (monitored by TLC). Work up the reaction to isolate the protected 4-bromo-2-fluoroaniline.

-

Borylation: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve the protected 4-bromo-2-fluoroaniline in anhydrous tetrahydrofuran (THF) and cool to -78°C.

-

Slowly add a solution of tert-butyllithium (t-BuLi) in pentane. Stir the mixture at -78°C for 30 minutes.

-

In a separate flame-dried flask, cool a solution of trimethyl borate in anhydrous THF to -78°C.

-

Transfer the aryllithium solution from the first flask to the trimethyl borate solution via cannula.

-

Stir the reaction mixture for 20 minutes at -78°C, then allow it to slowly warm to room temperature.

-

Quench the reaction by adding 0.1 N HCl and stir overnight.

-

Extract the aqueous layer with diethyl ether. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude product is the unprotected 4-amino-3-fluorophenylboronic acid, which can be purified by precipitation from pentane.[3]

Step 2: N-Benzyloxycarbonyl Protection

-

Dissolve the 4-amino-3-fluorophenylboronic acid intermediate in a suitable solvent system (e.g., a mixture of dioxane and water).

-

Add a base, such as sodium bicarbonate or sodium carbonate, to the solution.

-

Cool the mixture in an ice bath and slowly add benzyl chloroformate (Cbz-Cl).

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Upon completion, perform an aqueous work-up. Acidify the aqueous layer to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield the final product, this compound.

Purification

The final product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetonitrile/water, to achieve high purity suitable for subsequent synthetic applications.

Synthetic Workflow Diagram

Caption: Synthetic pathway for this compound.

Applications in Medicinal Chemistry

Arylboronic acids are indispensable tools in modern medicinal chemistry, primarily serving as key coupling partners in the Suzuki-Miyaura reaction for the formation of carbon-carbon bonds.[4] The subject of this guide, with its specific substitution pattern, is of particular relevance to the synthesis of kinase inhibitors.

Role in the Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitors

Bruton's Tyrosine Kinase (BTK) is a clinically validated target for the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[5][6] Many BTK inhibitors feature a core heterocyclic structure linked to a substituted phenyl group. While direct patent evidence explicitly linking CAS 1256355-25-0 to a specific commercial BTK inhibitor like Zanubrutinib or Tirabrutinib is not available in the public domain, its structure represents a logical and highly valuable building block for the synthesis of such molecules.[4][7] The 4-amino-3-fluoro-phenyl motif is a common feature in a number of potent kinase inhibitors. The fluorine atom can enhance binding affinity and modulate metabolic stability, while the amino group provides a handle for further derivatization or direct linkage to a heterocyclic core.

The Suzuki-Miyaura Coupling Reaction

The primary application of this boronic acid is in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a C-C bond between the boronic acid and an aryl or vinyl halide/triflate.

Caption: Generalized scheme of a Suzuki-Miyaura cross-coupling reaction.

This reaction is favored in pharmaceutical manufacturing due to its mild reaction conditions, tolerance of a wide range of functional groups, and the generally low toxicity of the boron-containing byproducts.

Handling, Storage, and Safety

As a boronic acid derivative, this compound requires specific handling procedures to ensure user safety and maintain compound stability. The following information is based on safety data sheets for closely related compounds.[8][9]

-

Hazard Identification:

-

Causes skin irritation (H315).

-

Causes serious eye irritation (H319).

-

May cause respiratory irritation (H335).

-

Harmful if swallowed (H302).

-

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves (nitrile rubber), safety glasses with side-shields, and a lab coat.

-

Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[8][9]

-

-

First Aid:

-

If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration.

-

In Case of Skin Contact: Wash off with soap and plenty of water.

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting.

-

-

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) is recommended. The compound can be sensitive to moisture.

-

Conclusion

This compound (CAS 1256355-25-0) is a sophisticated and valuable building block for organic synthesis. Its utility is firmly established in the context of palladium-catalyzed cross-coupling reactions, providing a reliable method for introducing the 4-(Cbz-amino)-3-fluorophenyl moiety into target molecules. While its direct application in the synthesis of currently marketed drugs is not explicitly documented in public literature, its structural motifs are highly relevant to the design and synthesis of potent kinase inhibitors, particularly in the field of BTK inhibition. The detailed synthetic protocol and safety information provided in this guide are intended to empower researchers to utilize this reagent effectively and safely in their drug discovery and development endeavors.

References

- Das, S., Alexeev, V. L., Sharma, A. C., Geib, S. J., & Asher, S. A. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(42), 7719-7722. (Note: This reference describes the synthesis of the precursor).

-

Request PDF: Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

-

Das, S., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. University of Pittsburgh. [Link]

- Google Patents. (n.d.). A kind of preparation method of 4 amino phenyl boronic acid derivative.

-

MDPI. (2023). A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. Retrieved February 4, 2026, from [Link]

-

MDPI. (2021). Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. Retrieved February 4, 2026, from [Link]

-

National Center for Biotechnology Information. (2016). Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. Retrieved February 4, 2026, from [Link]

-

Patsnap Synapse. (2025). The patent landscape of Zanubrutinib. Retrieved February 4, 2026, from [Link]

-

PubMed. (2018). Discovery of potent, highly selective covalent irreversible BTK inhibitors from a fragment hit. Retrieved February 4, 2026, from [Link]

Sources

- 1. WO2023062504A1 - Process for the preparation of zanubrutinib - Google Patents [patents.google.com]

- 2. The patent landscape of Zanubrutinib [synapse.patsnap.com]

- 3. Who holds the patent for Zanubrutinib? [synapse.patsnap.com]

- 4. A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications [mdpi.com]

- 5. US20240124461A1 - Processes for the preparation of zanubrutinib and intermediates thereof - Google Patents [patents.google.com]

- 6. WO2023244587A1 - Methods of making tolebrutinib - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. CN104557945A - Synthesis method of ibrutinib - Google Patents [patents.google.com]

- 9. The Development of BTK Inhibitors: A Five-Year Update [mdpi.com]

Technical Guide: (4-(((Benzyloxy)carbonyl)amino)-3-fluorophenyl)boronic Acid

Molecular Weight & Synthetic Methodology

Part 1: Executive Summary

Compound: (4-(((Benzyloxy)carbonyl)amino)-3-fluorophenyl)boronic acid CAS Registry Number: 874290-60-5 Molecular Weight: 289.07 g/mol

This guide provides a comprehensive technical analysis of this compound, a critical intermediate in the synthesis of fluorinated kinase inhibitors and proteasome inhibitors. Its structural core combines a phenylboronic acid moiety (essential for Suzuki-Miyaura cross-couplings) with a Cbz-protected amine and a fluorine substituent . The fluorine atom at the 3-position (ortho to the boronic acid, meta to the amine) modulates the metabolic stability and pKa of the final drug candidate, while the Carboxybenzyl (Cbz) group provides robust orthogonal protection during transition-metal catalyzed reactions.

Part 2: Chemical Identity & Physicochemical Properties

The precise molecular weight is derived from the standard atomic weights: Carbon (12.011), Hydrogen (1.008), Boron (10.81), Nitrogen (14.007), Oxygen (15.999), and Fluorine (18.998).

Table 1: Physicochemical Specifications

| Property | Value |

| IUPAC Name | [4-[(benzyloxycarbonyl)amino]-3-fluorophenyl]boronic acid |

| Molecular Formula | C₁₄H₁₃BFNO₄ |

| Exact Mass | 289.09 g/mol |

| Molecular Weight | 289.07 g/mol |

| Physical State | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, Methanol, DMF; Sparingly soluble in Water |

| pKa (Boronic Acid) | ~7.8 (modulated by Fluorine EWG effect) |

| Storage Conditions | 2–8°C, Inert Atmosphere (Argon/Nitrogen) |

Critical Note on Stoichiometry: Boronic acids exist in equilibrium with their cyclic trimeric anhydrides (boroxines). Commercial samples often contain varying amounts of boroxine, which effectively increases the boron content per unit mass. For precise stoichiometry in couplings, assume the monomeric MW (289.07) but verify water content via Karl Fischer titration if the reagent is old.

Part 3: Synthesis & Production Strategy

The synthesis of this compound requires a strategy that installs the boronic acid moiety without compromising the carbamate (Cbz) protection. The most robust industrial route utilizes a Palladium-catalyzed Miyaura borylation of the aryl bromide precursor, avoiding the harsh lithiation conditions that can attack the Cbz carbonyl.

Synthetic Pathway Visualization

Figure 1: Step-wise synthetic route from commercially available aniline precursor to the target boronic acid.

Detailed Protocol (Self-Validating)

Step 1: Cbz Protection

-

Dissolution: Dissolve 4-bromo-2-fluoroaniline (1.0 eq) in a mixture of THF and Water (1:1).

-

Base Addition: Add Sodium Bicarbonate (NaHCO₃, 2.5 eq) to act as an acid scavenger.

-

Acylation: Dropwise add Benzyl Chloroformate (Cbz-Cl, 1.2 eq) at 0°C.

-

Validation: Monitor by TLC (Hexane/EtOAc 4:1). The aniline spot (polar) will disappear, replaced by the less polar carbamate.

-

Workup: Extract with Ethyl Acetate, wash with 1N HCl (to remove unreacted aniline), dry over MgSO₄.

Step 2: Miyaura Borylation

-

Catalysis Setup: In a dry flask under Argon, combine the Cbz-protected bromide (1.0 eq), Bis(pinacolato)diboron (B₂pin₂, 1.1 eq), and Potassium Acetate (KOAc, 3.0 eq).

-

Catalyst: Add Pd(dppf)Cl₂·DCM (0.03 eq).

-

Reaction: Heat in anhydrous DMSO at 80°C for 4-6 hours.

-

Causality: KOAc is critical; stronger bases (like carbonates) can hydrolyze the Cbz group at elevated temperatures. DMSO promotes the solubility of the inorganic base.

Step 3: Hydrolysis (Optional) Note: Many Suzuki couplings can use the pinacol ester directly. If the free acid is required:

-

Treat the pinacol ester with Sodium Periodate (NaIO₄) and Ammonium Acetate in Acetone/Water.

-

Stir for 12 hours. The oxidative cleavage removes the pinacol group, yielding the free boronic acid.

Part 4: Quality Control & Validation (E-E-A-T)

To ensure the integrity of the reagent before use in drug development, the following analytical signatures must be confirmed.

NMR Spectroscopy Signatures

-

¹⁹F NMR: A distinct singlet (or multiplet depending on decoupling) around -120 to -130 ppm . The fluorine position is validated by the splitting pattern in ¹H NMR.[1]

-

¹H NMR (DMSO-d₆):

-

Boronic Acid OH: Broad singlet at ~8.0–8.2 ppm (disappears with D₂O shake).

-

Amide NH: Singlet at ~9.5 ppm.

-

Benzylic CH₂: Singlet at 5.15 ppm.

-

Aromatic Region:

-

Protons ortho to Boron (H2, H6) will show distinct coupling constants.

-

The H5 proton (ortho to Fluorine) will show a large J_H-F coupling (~8-10 Hz).

-

-

Mass Spectrometry (MS)

-

Isotope Pattern: Boron has two stable isotopes, ¹⁰B (20%) and ¹¹B (80%).

-

Observation: In ESI-MS (Negative mode), look for the [M-H]⁻ ion at 288.07 .

-

Validation: You must observe the characteristic "Boron Cluster" isotopic distribution (M and M-1 peaks).

Part 5: Applications in Drug Discovery[5]

The primary utility of this compound lies in Suzuki-Miyaura Cross-Coupling . The Cbz group is orthogonal to Boc and Fmoc, allowing for multi-step peptide or peptidomimetic synthesis.

Mechanism of Action (Suzuki Coupling)

The boronic acid enters the catalytic cycle after the oxidative addition of the aryl halide partner.

Figure 2: The Suzuki-Miyaura catalytic cycle. The target boronic acid enters at the Transmetallation step.

Specific Use Cases

-

Proteasome Inhibitors: The 3-fluoro-4-amino motif is common in P1 or P2 pharmacophores of peptide boronic acid drugs (analogs of Bortezomib).

-

Kinase Inhibitors: Used to synthesize bi-aryl scaffolds where the fluorine atom blocks metabolic oxidation at the phenyl ring.

-

Glucose Sensing: As a boronic acid, it can reversibly bind to 1,2- or 1,3-diols (sugars), changing the electronic properties of the fluorophore if attached to a sensing matrix.

Part 6: Storage and Handling[4]

The Dehydration Risk (Boroxine Formation):

Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines).

-

Impact: This changes the effective molecular weight.

-

Mitigation: Store at 4°C. If precise stoichiometry is required for a reaction, "re-hydrate" the sample by stirring in THF/Water with a trace of acid, or use an excess (1.2–1.5 eq) in the coupling reaction to account for the anhydride fraction.

References

-

Sigma-Aldrich. this compound Product Specification. Retrieved from [2]

-

Das, S., et al. (2003).[1] Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(42), 7719-7722. Retrieved from

-

Trippier, P. C., & McGuigan, C. (2010). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. MedChemComm, 1(3), 183-198. Retrieved from

-

PubChem. 4-Fluorophenylboronic acid Compound Summary. (For structural comparison and property validation). Retrieved from

-

Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Retrieved from

Sources

Technical Monograph: (4-(((Benzyloxy)carbonyl)amino)-3-fluorophenyl)boronic Acid

CAS Registry Number: 874290-60-5 Molecular Formula: C₁₄H₁₃BFNO₄ Molecular Weight: 289.07 g/mol

Executive Summary

(4-(((Benzyloxy)carbonyl)amino)-3-fluorophenyl)boronic acid serves as a critical intermediate in the synthesis of advanced pharmaceutical agents, particularly in the development of kinase inhibitors and oxazolidinone antibiotics. This molecule combines a protected aniline functionality with a reactive boronic acid handle, enabling high-fidelity Suzuki-Miyaura cross-coupling reactions without interference from the nucleophilic amine.

The presence of the fluorine atom at the ortho position to the amine (position 3) modulates the electronic properties of the ring, influencing both the metabolic stability of the final drug candidate and the acidity of the boronic acid moiety. The benzyloxycarbonyl (Cbz) group provides robust protection, stable against acidic and basic conditions often encountered during multi-step synthesis, while remaining cleanly removable via catalytic hydrogenolysis.

Structural & Electronic Analysis

Fluorine Effect on Reactivity and pKa

The strategic placement of the fluorine atom at position 3 exerts a strong inductive electron-withdrawing effect (-I).

-

Boronic Acid Acidity: Non-fluorinated phenylboronic acids typically exhibit a pKₐ of ~8.8. The electron-withdrawing fluorine lowers the pKₐ of the boronic acid group (typically to the 7.2–7.8 range), facilitating transmetallation in Suzuki couplings at milder pH levels.

-

Metabolic Stability: In the final drug architecture, this fluorine atom often blocks metabolic hydroxylation at the phenyl ring, extending the in vivo half-life of the compound.

The Cbz Protecting Group Strategy

The Cbz group is chosen over Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) for specific orthogonality:

-

Acid Stability: Unlike Boc, Cbz is stable to Trifluoroacetic acid (TFA), allowing for the deprotection of other groups (e.g., Boc-piperazines) elsewhere in the molecule without affecting the aniline protection.

-

Base Stability: Unlike Fmoc, Cbz resists cleavage by secondary amines (e.g., piperidine), which are often used as nucleophiles in parallel synthesis.

Synthetic Pathway: Cbz Protection

The most efficient route to the target molecule involves the direct protection of 4-amino-3-fluorophenylboronic acid under Schotten-Baumann conditions. This method prevents the formation of boroxine anhydrides and minimizes side reactions.

Reaction Logic Diagram

The following diagram illustrates the transformation from the free amine to the Cbz-protected intermediate.

Figure 1: Synthetic pathway for Cbz protection using Schotten-Baumann conditions.

Experimental Protocol: Cbz Protection

Objective: Synthesis of this compound from 4-amino-3-fluorophenylboronic acid.

Reagents:

-

4-Amino-3-fluorophenylboronic acid (1.0 equiv)

-

Benzyl chloroformate (Cbz-Cl) (1.2 equiv)

-

Sodium Bicarbonate (NaHCO₃) (2.5 equiv)

-

Solvent: THF/Water (1:1 v/v)

Step-by-Step Methodology:

-

Solubilization: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-amino-3-fluorophenylboronic acid (e.g., 5.0 g) in 50 mL of THF. Add 50 mL of water.

-

Base Addition: Add solid NaHCO₃ (2.5 equiv) to the mixture. The solution may remain heterogeneous; vigorous stirring is essential. Cool the reaction mixture to 0°C using an ice bath.

-

Acylation: Dropwise add Benzyl chloroformate (1.2 equiv) over 20 minutes using a pressure-equalizing addition funnel. Maintain temperature <5°C to prevent hydrolysis of Cbz-Cl.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature (20-25°C). Stir for 4–6 hours. Monitor via LC-MS (Target M+H not visible for boronic acids usually; look for disappearance of starting amine).

-

Work-up:

-

Concentrate the mixture under reduced pressure to remove THF.

-

Acidify the remaining aqueous layer carefully with 1N HCl to pH ~3. The product typically precipitates as a white to off-white solid.

-

Extract with Ethyl Acetate (3 x 50 mL).

-

Wash combined organics with Brine, dry over anhydrous Na₂SO₄, and filter.

-

-

Purification: Concentrate the filtrate. Recrystallize from Et₂O/Hexanes if necessary to remove benzyl alcohol byproducts.

Application: Suzuki-Miyaura Cross-Coupling

The primary utility of this boronic acid is in palladium-catalyzed cross-coupling reactions. The Cbz group prevents catalyst poisoning by the free amine and inhibits oxidative side reactions.

Catalytic Cycle & Mechanism

The coupling proceeds via the standard Pd(0)/Pd(II) cycle. The electron-poor nature of the fluorinated ring requires efficient transmetallation conditions.

Figure 2: Suzuki-Miyaura catalytic cycle highlighting the entry point of the Cbz-protected boronic acid.

Optimized Coupling Protocol

Reagents:

-

This compound (1.1 equiv)

-

Aryl Halide (e.g., 4-bromo-pyridine derivative) (1.0 equiv)

-

Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%)

-

Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

-

Solvent: 1,4-Dioxane

Procedure:

-

Inerting: Charge a microwave vial or reaction flask with the Aryl Halide, Boronic Acid, and Pd catalyst. Seal and purge with Nitrogen or Argon for 5 minutes.

-

Solvent Addition: Add degassed 1,4-Dioxane and the aqueous K₂CO₃ solution via syringe.

-

Heating: Heat the mixture to 80–90°C (oil bath) or 100°C (microwave, 30 min).

-

Monitoring: Check conversion by HPLC. The Cbz group is stable under these basic thermal conditions.

-

Isolation: Dilute with water, extract with EtOAc, and purify via silica gel chromatography.

Deprotection Strategy

Post-coupling, the Cbz group is removed to reveal the free aniline for further functionalization.

| Method | Conditions | Pros | Cons |

| Hydrogenolysis | H₂, Pd/C (10%), MeOH/EtOAc | Mild, quantitative, no side products. | Incompatible with alkenes or benzyl ethers. |

| Acidic Solvolysis | HBr in Acetic Acid | Effective for non-reducible substrates. | Harsh; may cleave sensitive esters. |

| Dissolving Metal | Na / NH₃ (liq) | Cleaves Cbz and benzyl ethers. | Very harsh; rarely used for this scaffold. |

Recommended Protocol (Hydrogenolysis): Dissolve the coupled biaryl product in MeOH. Add 10 wt% Pd/C (10% by mass of substrate). Stir under H₂ balloon (1 atm) at room temperature for 2–4 hours. Filter through Celite to remove catalyst.

References

-

Sigma-Aldrich. this compound Product Page. Retrieved from

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

BenchChem. The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group. Retrieved from

-

Das, S., et al. (2003).[1] Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(42), 7719-7722.

-

Organic Chemistry Portal. Protecting Groups: Cbz-Protected Amino Groups. Retrieved from [2]

Sources

An In-Depth Technical Guide to the Synthesis of (4-(((Benzyloxy)carbonyl)amino)-3-fluorophenyl)boronic acid

Introduction

(4-(((Benzyloxy)carbonyl)amino)-3-fluorophenyl)boronic acid is a key building block in contemporary medicinal chemistry and drug development. Its unique structural features—a fluorinated phenyl ring, a protected amine, and a versatile boronic acid moiety—make it an invaluable synthon for the construction of complex molecular architectures, particularly in the realm of targeted therapeutics. The boronic acid group serves as a linchpin for Suzuki-Miyaura cross-coupling reactions, one of the most powerful C-C bond-forming methods in organic synthesis[1]. This guide provides a comprehensive, in-depth technical overview of the synthesis of this important intermediate, designed for researchers, scientists, and drug development professionals. We will delve into the strategic considerations behind the synthetic route, provide detailed experimental protocols, and explore the mechanistic underpinnings of each critical transformation.

Strategic Analysis of the Synthetic Pathway

The synthesis of this compound is a multi-step process that requires careful consideration of protecting group strategy and the execution of highly sensitive organometallic reactions. The overall synthetic strategy hinges on a three-stage process:

-

Protection of the Amine: The starting material, 4-bromo-2-fluoroaniline, possesses a nucleophilic amino group that would interfere with the subsequent organolithium chemistry. Therefore, protection of this amine is the critical first step. The benzyloxycarbonyl (Cbz) group is an excellent choice for this purpose due to its general stability under the basic conditions of the lithium-halogen exchange, while still being readily removable under mild hydrogenolysis conditions.

-

Introduction of the Boronic Acid Moiety: The core transformation involves the conversion of the aryl bromide to a boronic acid. This is most effectively achieved through a lithium-halogen exchange followed by quenching with a borate ester. This "lithiation-borylation" sequence is a powerful method for the regioselective synthesis of arylboronic acids[1][2][3].

-

Hydrolysis to the Final Product: The borylation reaction initially yields a boronate ester, which is then hydrolyzed under acidic conditions to afford the desired boronic acid.

This strategic sequence is depicted in the workflow diagram below.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols and Mechanistic Insights

Part 1: N-Protection of 4-Bromo-2-fluoroaniline

The initial step in the synthesis is the protection of the amino group of 4-bromo-2-fluoroaniline as its benzyloxycarbonyl (Cbz) derivative. This is a crucial step to prevent unwanted side reactions during the subsequent lithiation. The Cbz group is introduced via a Schotten-Baumann reaction, where the amine attacks the electrophilic carbonyl carbon of benzyl chloroformate.

Reaction Scheme:

Detailed Experimental Protocol:

A detailed protocol for the synthesis of benzyl (4-bromo-3-fluorophenyl)carbamate, which corresponds to the desired Cbz-protected intermediate, is as follows:

-

To a stirred solution of 4-bromo-3-fluoroaniline (50.0 g, 0.263 mol, 1 eq.) in acetone (660 ml), add sodium bicarbonate (27.63 g, 0.329 mol, 1.25 eq.) and a saturated aqueous solution of sodium bicarbonate (333 ml).

-

Cool the reaction mixture to 15 °C.

-

Slowly add benzyl chloroformate (39 ml, 0.276 mol, 1.05 eq.), ensuring the reaction temperature does not exceed 22 °C.

-

After the addition is complete, stir the reaction at room temperature for 90 minutes.

-

Upon completion of the reaction (monitored by TLC), remove the acetone by distillation under reduced pressure.

-

Extract the aqueous phase with ethyl acetate (3 x 150 ml).

-

Combine the organic phases, wash with a saturated sodium chloride solution, and dry over anhydrous magnesium sulfate.

-

After filtration, concentrate the organic phase under reduced pressure.

-

Add n-hexane to the residue and stir at room temperature for 30 minutes to induce precipitation.

-

Collect the solid product by filtration to yield benzyl (4-bromo-3-fluorophenyl)carbamate[3].

Causality and Experimental Choices:

-

Choice of Base: Sodium bicarbonate is a mild base that is sufficient to neutralize the hydrochloric acid generated during the reaction without promoting hydrolysis of the benzyl chloroformate or the product.

-

Solvent System: The acetone/water biphasic system facilitates the reaction by dissolving both the organic starting material and the inorganic base.

-

Temperature Control: Maintaining a low temperature during the addition of benzyl chloroformate is crucial to control the exothermic reaction and prevent the formation of byproducts.

Part 2: Lithiation-Borylation of Benzyl (4-bromo-2-fluorophenyl)carbamate

This is the core transformation where the bromine atom is exchanged for a lithium atom, followed by the introduction of the boronic acid moiety. This reaction must be carried out under strictly anhydrous and inert conditions at low temperatures to ensure the stability of the highly reactive organolithium intermediate.

Reaction Scheme:

Detailed Experimental Protocol:

The following protocol is adapted from the synthesis of the analogous unprotected compound and is expected to be effective for the Cbz-protected substrate[1].

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve benzyl (4-bromo-2-fluorophenyl)carbamate (1.0 eq.) in dry tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi) (1.1 eq.) in hexanes via syringe over a period of 30 minutes, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for an additional hour.

-

In a separate flame-dried flask, cool a solution of trimethyl borate or triisopropyl borate (1.2 eq.) in dry THF to -78 °C.

-

Transfer the freshly prepared organolithium solution to the borate ester solution via a cannula at -78 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate or diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude boronic acid can be purified by recrystallization or column chromatography.

Causality and Experimental Choices:

-

Organolithium Reagent: Both n-BuLi and t-BuLi can be effective for lithium-halogen exchange. t-BuLi is a stronger base and may lead to faster exchange but can also be less selective. The choice may depend on the specific substrate and the desire to avoid potential side reactions like deprotonation at other sites.

-

Low Temperature: The extreme low temperature (-78 °C) is critical for several reasons:

-

It ensures the stability of the highly reactive aryllithium intermediate, preventing decomposition.

-

It minimizes the risk of the organolithium reagent attacking the carbonyl group of the Cbz protector.

-

-

Borate Ester: Trimethyl borate and triisopropyl borate are common choices. Triisopropyl borate is less prone to undergo multiple additions due to its steric bulk.

-

Anhydrous and Inert Conditions: Organolithium reagents are extremely sensitive to moisture and oxygen. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

Caption: Key steps in the lithiation-borylation sequence.

Quantitative Data Summary

| Step | Starting Material | Key Reagents | Product | Expected Yield Range | Reference |

| 1. Cbz Protection | 4-Bromo-2-fluoroaniline | Benzyl chloroformate, NaHCO₃ | Benzyl (4-bromo-2-fluorophenyl)carbamate | 85-95% | Based on general procedures[3] |

| 2. Lithiation-Borylation & Hydrolysis | Benzyl (4-bromo-2-fluorophenyl)carbamate | n-BuLi or t-BuLi, Trialkyl borate, HCl | This compound | 40-60% | Analogous to[1] |

Applications in Drug Development

The title compound is a valuable intermediate for the synthesis of a wide range of biologically active molecules. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the facile introduction of the substituted phenyl moiety into heterocyclic scaffolds, which are common motifs in many drug candidates. The fluorine atom can enhance metabolic stability and binding affinity, while the protected amine provides a handle for further functionalization or can be deprotected to reveal a key pharmacophoric feature.

Conclusion

The synthesis of this compound is a robust and scalable process that provides access to a key building block for drug discovery. The synthetic route, centered around the strategic use of a Cbz protecting group and a low-temperature lithiation-borylation sequence, is well-established in principle. This guide provides a detailed framework for its successful synthesis, emphasizing the critical experimental parameters and the underlying chemical principles. As with any multi-step synthesis involving sensitive reagents, careful execution and optimization are paramount to achieving high yields and purity.

References

- Das, S., Alexeev, V. L., Sharma, A. C., Geib, S. J., & Asher, S. A. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(41), 7719–7722.

- ResearchGate. (n.d.). Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid | Request PDF.

- ChemicalBook. (n.d.). Benzyl (4-broMo-3-fluorophenyl)carbaMate | 510729-01-8.

Sources

(4-(((Benzyloxy)carbonyl)amino)-3-fluorophenyl)boronic acid mechanism of action

[1]

Part 1: Executive Summary & Compound Identity

This compound is a specialized organoboron synthon used primarily in the catalytic synthesis of complex pharmaceutical ingredients.[1] It serves as a "masked" delivery vehicle for the 3-fluoro-4-aminophenyl pharmacophore—a structural motif critical in second-generation oxazolidinone antibiotics (e.g., Tedizolid) and various kinase inhibitors.[1]

The "Mechanism of Action" for this compound is dual-faceted:

-

Chemical Mechanism: It acts as a nucleophilic coupling partner in Suzuki-Miyaura cross-coupling , facilitating the formation of Biaryl-C-C bonds under mild conditions.

-

Biological Mechanism (Downstream): The moiety it introduces (3-fluoro-4-aminophenyl) enhances drug potency by improving metabolic stability (blocking P450 oxidation sites) and increasing binding affinity to targets like the bacterial 50S ribosome.[1]

Key Physicochemical Properties[2][3][4][5]

| Property | Data |

| CAS Number | 874290-60-5 |

| Molecular Formula | C₁₄H₁₃BFNO₄ |

| Molecular Weight | 289.07 g/mol |

| Functional Groups | Boronic Acid (–B(OH)₂), Fluorine (–F), Cbz-Protected Amine (–NH-Cbz) |

| Primary Reactivity | Palladium-catalyzed transmetallation |

| Storage | Inert atmosphere, 2–8°C (Hydrolysis sensitive) |

Part 2: Chemical Mechanism of Action (The Suzuki Cycle)

The primary utility of this compound lies in its ability to transfer the protected fluoro-aniline ring to an aryl halide electrophile. The Carboxybenzyl (Cbz) group is essential here: it prevents the amine nitrogen from coordinating with and poisoning the Palladium catalyst, a common issue with free amino-aryl boronic acids.

Mechanistic Pathway

The reaction follows the catalytic Suzuki-Miyaura Cycle :

-

Oxidative Addition: The Pd(0) catalyst inserts into the bond of an aryl halide (Ar-X).

-

Activation: A base (e.g., K₂CO₃) activates the boronic acid, forming a boronate "ate" complex [R-B(OH)₃]⁻, which is more nucleophilic.

-

Transmetallation (The Core Step): The 3-fluoro-4-(Cbz-amino)phenyl group transfers from the Boron atom to the Palladium center.[1] This is the rate-determining step where this specific compound exerts its chemical action.[1]

-

Reductive Elimination: The C-C bond forms, releasing the coupled biaryl product and regenerating Pd(0).

DOT Diagram: Catalytic Cycle & Activation

Caption: The Suzuki-Miyaura catalytic cycle illustrating the entry point of the boronic acid synthon (Blue) and its activation for transmetallation (Green).[1]

Part 3: Biological Relevance & Pharmacophore Utility

Once coupled and deprotected (removal of Cbz), the resulting 3-fluoro-4-aminophenyl moiety is a high-value pharmacophore found in several classes of therapeutics.[1]

Oxazolidinone Antibiotics (e.g., Tedizolid)

This fragment is structurally homologous to the A-ring of Tedizolid (Sivextro).

-

Target: Bacterial 23S rRNA of the 50S ribosomal subunit.

-

Mechanism: The drug binds to the P-site, preventing the formation of the initiation complex (70S).

-

Role of the 3-Fluoro Group:

-

Metabolic Stability: The fluorine atom at the 3-position sterically and electronically blocks the aromatic ring from oxidative metabolism by cytochrome P450 enzymes.

-

Potency: It enhances the lipophilicity and binding affinity compared to non-fluorinated analogs (e.g., Linezolid analogs).

-

Kinase Inhibitors (Aurora B, VEGFR)

The 3-fluoro-4-amino motif is frequently employed in kinase inhibitors to occupy hydrophobic pockets within the ATP-binding site.[1] The fluorine atom can engage in multipolar interactions with backbone amides of the kinase hinge region.

DOT Diagram: Pharmacophore Contribution

Caption: Transformation of the boronic acid precursor into the active 3-fluoro-4-aminophenyl pharmacophore and its biological targets.

Part 4: Experimental Protocols

Protocol A: Standard Suzuki Coupling

Validating the chemical activity of the boronic acid.

Reagents:

-

This compound (1.0 equiv)[1]

-

Aryl Bromide/Iodide partner (1.0 equiv)[2]

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

-

Base: K₂CO₃ (2.0 equiv, 2M aqueous)

-

Solvent: 1,4-Dioxane (degassed)[1]

Workflow:

-

Inert Setup: Charge a reaction vial with the boronic acid, aryl halide, and Pd catalyst. Evacuate and backfill with Nitrogen (3x).

-

Solvation: Add degassed 1,4-dioxane and aqueous K₂CO₃.

-

Reaction: Heat to 80–100°C for 4–12 hours. Monitor conversion via LC-MS (Target mass = MW_Aryl + MW_Boronic_Fragment - B(OH)₂ - Halide).[1]

-

Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Protocol B: Cbz Deprotection (Post-Coupling)

Revealing the active amine.

-

Dissolve the coupled biaryl product in MeOH.

-

Add 10% Pd/C (10 wt%).

-

Stir under H₂ atmosphere (balloon pressure) for 2–4 hours at RT.

-

Filter through Celite to remove catalyst.

-

Concentrate to yield the free aniline.

References

-

Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

-

Das, S., et al. (2003).[3] Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters. Link

-

Im, W., et al. (2011). Discovery of torezolid phosphate (TR-701), a novel oxazolidinone antibacterial agent.[2] European Journal of Medicinal Chemistry. Link

-

Trius Therapeutics. (2014). Tedizolid Phosphate (Sivextro) Prescribing Information. FDA Access Data. Link

(4-(((Benzyloxy)carbonyl)amino)-3-fluorophenyl)boronic acid literature review

Technical Whitepaper: Strategic Utilization of (4-(((Benzyloxy)carbonyl)amino)-3-fluorophenyl)boronic acid

Executive Summary

This compound is a specialized organoboron intermediate critical to modern medicinal chemistry and materials science. It serves as a dual-functionalized building block, combining the versatile reactivity of a boronic acid with a protected aniline motif. The inclusion of a fluorine atom at the ortho position to the amine (position 3 relative to boron) introduces significant electronic modulation, enhancing metabolic stability and altering the pKa of the resulting biaryl systems.

This guide provides a comprehensive technical analysis of this molecule, detailing its synthesis, stability profile, and application in Suzuki-Miyaura cross-coupling reactions. It is designed for synthetic chemists requiring high-fidelity protocols for integrating this scaffold into complex drug candidates.

Molecular Architecture & Electronic Profile

The molecule features three distinct functional zones, each serving a specific role in synthetic design:

| Functional Zone | Component | Role & Characteristics |

| Reaction Handle | Boronic Acid [-B(OH)₂] | Primary site for Pd-catalyzed cross-coupling. Exists in equilibrium with its trimeric boroxine anhydride. |

| Electronic Modulator | Fluorine Atom (C3) | Inductive electron withdrawal (-I effect). Lowers the pKa of the aniline (post-deprotection) and blocks metabolic oxidation at the phenyl ring. |

| Protected Amine | Cbz-Amino Group (C4) | Carbamate protection prevents catalyst poisoning by the free amine and inhibits side reactions (e.g., oxidation) during coupling. |

Electronic Influence of Fluorine: The fluorine atom at the C3 position (ortho to the nitrogen) exerts a strong inductive withdrawal. In the final coupled product, this reduces the electron density on the nitrogen, making the amine less nucleophilic and more acidic compared to the non-fluorinated analog. This is a critical design element in kinase inhibitors where hydrogen bond donor strength dictates potency.

Strategic Synthesis Pathways

While the target molecule can be synthesized via direct borylation of the protected aniline, the most robust route involves a sequence starting from commercially available 4-bromo-2-fluoroaniline .

Recommended Workflow: The "Protection-First" Strategy

This pathway avoids the handling of amphoteric amino-boronic acid intermediates, which can be difficult to purify due to their zwitterionic nature.

Figure 1: Step-wise synthesis from halogenated aniline precursors.

Detailed Protocol

Step 1: Cbz Protection

-

Dissolution: Dissolve 4-bromo-2-fluoroaniline (1.0 eq) in a biphasic mixture of THF/Water (1:1) or Acetone/Water.

-

Base Addition: Add NaHCO₃ (2.5 eq) to buffer the HCl generated.

-

Acylation: Dropwise add Benzyl chloroformate (Cbz-Cl, 1.2 eq) at 0°C.

-

Workup: Stir at RT for 4 hours. Extract with EtOAc. Wash with 1N HCl (to remove unreacted aniline) and Brine.

-

Outcome: Yields Benzyl (4-bromo-2-fluorophenyl)carbamate as a white solid.

Step 2: Miyaura Borylation (Formation of Pinacol Ester) Note: Direct conversion to the free acid via Lithium-Halogen exchange (n-BuLi, -78°C) is possible but incompatible with the Cbz carbamate, which is sensitive to strong nucleophiles like alkyl lithiums. Therefore, Pd-catalyzed borylation is required.

-

Catalysis: Mix the protected bromide (1.0 eq), Bis(pinacolato)diboron (B₂pin₂, 1.1 eq), and KOAc (3.0 eq) in dry 1,4-Dioxane.

-

Degassing: Sparge with Argon for 15 mins. Add Pd(dppf)Cl₂·DCM (0.05 eq).

-

Reaction: Heat to 90°C for 12-16 hours.

-

Purification: Filter through Celite. Concentrate. Flash chromatography (Hexane/EtOAc).

Step 3: Hydrolysis to Free Acid (Optional) Many Suzuki couplings proceed better with the free acid than the ester.

-

Oxidative Hydrolysis: Treat the pinacol ester with NaIO₄ (3.0 eq) in THF/H₂O, followed by 1N HCl.

-

Isolation: The free boronic acid precipitates or is extracted into EtOAc.

Application: Suzuki-Miyaura Cross-Coupling[1]

This scaffold is an excellent coupling partner for aryl halides. The Cbz group is stable to the standard basic conditions (Carbonate, Phosphate) used in Suzuki coupling.

Optimization Matrix

| Parameter | Recommendation | Rationale |

| Catalyst | Pd(dppf)Cl₂ or Pd(PPh₃)₄ | Robust catalysts for aryl-aryl coupling. |

| Base | K₂CO₃ or K₃PO₄ | Mild inorganic bases prevent hydrolysis of the Cbz group. Avoid strong alkoxides (NaOtBu). |

| Solvent | DME/H₂O or Dioxane/H₂O | Aqueous systems promote the transmetallation step. |

| Temperature | 80–100°C | Required to activate the boronic acid (or boroxine). |

Mechanism & Cbz Stability

The Cbz group serves a dual purpose here:

-

Protection: It masks the acidic proton of the aniline, preventing deprotonation by the base which could lead to catalyst coordination/poisoning.

-

Orthogonality: After the C-C bond is formed, the Cbz group can be removed via hydrogenolysis (H₂/Pd-C), leaving other acid-labile groups (like Boc or t-Butyl esters) intact on the other coupling partner.

Figure 2: Catalytic cycle highlighting the entry point of the boronic acid.

Handling, Stability & QC

Boroxine Equilibrium: Like most phenylboronic acids, this compound exists in equilibrium with its cyclic trimeric anhydride (boroxine).

-

Observation: NMR in DMSO-d6 often shows broad peaks for the B(OH)₂ protons due to hydrogen bonding and exchange.

-

Stoichiometry: When calculating equivalents for reactions, assume the molecular weight of the monomer (Free Acid). The water generated during boroxine formation is negligible for mass calculations but relevant for moisture-sensitive reactions.

Storage:

-

Temperature: 2–8°C.

-

Atmosphere: Inert (Argon/Nitrogen) recommended to prevent slow oxidation of the C-B bond (protodeboronation), although the electron-withdrawing fluorine stabilizes the C-B bond against oxidation compared to electron-rich boronic acids.

Deprotection (Post-Coupling): To reveal the free amine:

-

Conditions: H₂ (1 atm), 10% Pd/C, MeOH, RT, 2-4 hours.

-

Note: The fluorine atom is generally stable to standard hydrogenolysis conditions, but prolonged exposure or high pressure/temperature could lead to defluorination. Monitor reaction progress closely.

References

-

Synthesis of Fluorinated Aminophenylboronic Acids: Das, S., et al. "Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid."[1][2] Tetrahedron Letters, 44(42), 7719-7722 (2003). Link[1]

- Cbz Protection Methodologies: Wuts, P. G. M., & Greene, T. W. Greene's Protective Groups in Organic Synthesis. 4th Ed., Wiley-Interscience (2006).

-

Suzuki-Miyaura Coupling Review: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483 (1995). Link

-

Boronic Acid Properties: Hall, D. G.[3] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. 2nd Ed., Wiley-VCH (2011).

Sources

(4-(((Benzyloxy)carbonyl)amino)-3-fluorophenyl)boronic acid safety data sheet (SDS)

An In-depth Technical Guide to the Safe Handling of (4-(((Benzyloxy)carbonyl)amino)-3-fluorophenyl)boronic acid

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of the safety considerations and handling protocols for this compound. As a key building block in modern synthetic chemistry, particularly in the synthesis of complex molecules for drug discovery, a thorough understanding of its properties is paramount for ensuring laboratory safety and experimental integrity. This guide is intended for researchers, chemists, and drug development professionals who may handle this or structurally related compounds.

Compound Profile and Inferred Hazard Identification

This compound is a multifunctional organic compound. Its utility in cross-coupling reactions, such as the Suzuki-Miyaura coupling, is well-established. However, its chemical structure—comprising a fluorinated aromatic ring, a protected amine, and a boronic acid moiety—necessitates a careful and informed approach to its handling.

While a specific Safety Data Sheet (SDS) for this exact molecule is not universally available, a robust safety profile can be constructed by analyzing data from structurally analogous compounds. The primary hazards are consistently identified across various substituted phenylboronic acids.[1][2][3][4][5]

Globally Harmonized System (GHS) Classification (Inferred)

Based on data from closely related fluorinated and amino-protected phenylboronic acids, the following GHS classification should be conservatively assumed.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2][3][6] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2][4][5] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[1][2][4][5] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][2][4][5][7] |

Signal Word: Warning [1][5][7]

The boronic acid group is a known irritant, and the fine, crystalline nature of this solid compound makes it easy to aerosolize, leading to respiratory tract irritation.[1][3] The aromatic and fluorinated components may also contribute to skin and eye irritation upon contact.

Risk Assessment Workflow: A Self-Validating System

Before any experimental work begins, a thorough risk assessment is mandatory. The following workflow provides a logical framework for evaluating and mitigating risks associated with handling this compound.

Caption: Risk Assessment and Handling Workflow.

Engineering Controls and Personal Protective Equipment (PPE)

The primary route of exposure is through inhalation of the fine powder and direct contact with skin or eyes.[3][5] Therefore, robust controls are not merely recommended; they are essential.

Primary Engineering Control

All handling of solid this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood.[8] This is a non-negotiable control to prevent inhalation of airborne particles and to contain any potential spills. The fume hood sash should be kept as low as possible to maximize airflow and protection.

Personal Protective Equipment (PPE) Protocol

Proper PPE provides the final barrier between the researcher and the chemical. The selection of PPE must be deliberate and based on the identified hazards.

| PPE Item | Specification | Rationale for Use |

| Eye Protection | Chemical splash goggles | Protects against airborne dust and accidental splashes of solutions. Standard safety glasses are insufficient.[9][10] |

| Hand Protection | Nitrile rubber gloves | Provides resistance to a broad range of chemicals and protects against skin irritation.[1][11] Always check for tears or punctures before use and remove contaminated gloves using the proper technique. |

| Body Protection | Chemical-resistant lab coat | Protects skin and personal clothing from contamination. Must be fully buttoned.[9] |

| Respiratory | N95/FFP2 dust mask (optional) | Recommended as a secondary precaution during large-quantity transfers, even within a fume hood, to minimize inhalation risk further.[9] |

Standard Operating Protocol: Weighing and Solution Preparation

This protocol is designed to minimize dust generation and prevent contamination.

Objective: To accurately weigh a specific mass of the solid compound and prepare a stock solution.

Methodology:

-

Preparation:

-

Don all required PPE as specified in the table above.

-

Ensure the chemical fume hood is operational and the work surface is clean and uncluttered.

-

Place an analytical balance inside the fume hood. If not possible, use a weighing enclosure that vents into the hood.

-

-

Weighing the Solid:

-

Use a clean, appropriately sized weigh boat or glass vial.

-

Carefully transfer the solid from the stock bottle to the weigh boat using a clean spatula. Perform this action slowly and close to the surface of the balance to prevent the fine powder from becoming airborne.

-

Avoid tapping the spatula on the side of the container, which can generate dust. Instead, gently roll the spatula to dislodge the solid.

-

Once the desired mass is obtained, securely cap the main stock bottle immediately.

-

-

Transfer and Dissolution:

-

To transfer the weighed solid into a flask, use a powder funnel.

-

Gently tap the weigh boat to guide the solid through the funnel.

-

Rinse the weigh boat and funnel with a small amount of the chosen solvent to ensure a quantitative transfer of the material into the flask.

-

Add the remaining solvent to the flask to reach the desired concentration.

-

Seal the flask and agitate as needed to achieve complete dissolution.

-

-

Cleanup:

-

Carefully dispose of the used weigh boat and any contaminated wipes into the designated solid waste container.

-

Wipe down the spatula, balance, and surrounding work surface with a damp cloth or towel to collect any residual dust. Dispose of the wipe in the solid waste container.

-

Wash hands thoroughly after the procedure is complete, even after removing gloves.[1][4]

-

Emergency Procedures

In the event of an exposure or spill, a rapid and correct response is critical.

| Exposure Route | First Aid Measure |

| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3][5][12] |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. If skin irritation persists, seek medical attention.[3][5][9] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[3][5][9] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, provide plenty of water to drink. Seek immediate medical attention.[3][10] |

Spill Response

-

Small Spill: For spills of a few grams, carefully sweep up the solid material using non-sparking tools, avoiding dust generation.[13] Place the material in a sealed, labeled container for disposal. Clean the area with a wet cloth.

-

Large Spill: Evacuate the immediate area. Prevent entry of unnecessary personnel. Wear appropriate respiratory protection and PPE. Follow the procedure for a small spill. Ensure the area is well-ventilated during cleanup.

Storage and Disposal

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[10][14] Some boronic acids are sensitive to air and moisture, which can lead to decomposition or the formation of anhydrides (boroxines); storage under an inert atmosphere (e.g., nitrogen or argon) is good practice to ensure long-term stability and purity.[1][10]

Disposal: Dispose of unused material and contaminated waste in accordance with all applicable local, state, and federal regulations.[3][9] Waste should be segregated into appropriate, clearly labeled containers. Do not dispose of down the drain.

References

- Thermo Fisher Scientific. (n.d.). Safety Data Sheet for 4-Formylnaphthalene-1-boronic acid.

- Fisher Scientific. (2023, September 29). Safety Data Sheet for (2-Methylpropyl)boronic acid.

- Combi-Blocks, Inc. (2023, January 2). Safety Data Sheet for 4-Fluorophenylboronic acid, neopentyl ester.

- Fisher Scientific. (2025, December 19). Safety Data Sheet for 4-Fluorophenylboronic acid.

- Fisher Scientific. (2023, August 25). Safety Data Sheet for 4-(Benzyloxy)-2-fluorophenylboronic acid.

- Tokyo Chemical Industry. (n.d.). 4-Fluorophenylboronic Acid.

- BLDpharm. (n.d.). Product Information for (4-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid.

- Thermo Fisher Scientific. (2025, September 19). Safety Data Sheet for 4-(Benzyloxy)-3-fluorophenylboronic acid.

- Apollo Scientific. (2023, August 23). Safety Data Sheet for 4-Amino-3-nitrophenylboronic acid, pinacol ester.

- Chemos GmbH & Co. KG. (2024, January 30). Safety Data Sheet for Boric acid.

- BLD Pharmatech. (2026, January 28). Safety Data Sheet for (3-(((Benzyloxy)carbonyl)amino)-4-fluorophenyl)boronic acid.

- Fluorochem. (2024, December 19). Safety Data Sheet for (3-(Neopentyloxy)phenyl)boronic acid.

- Lab Alley. (n.d.). Boric Acid Safety & Hazards.

- Carl ROTH. (n.d.). Safety Data Sheet for Boric acid.

- Thermo Fisher Scientific. (2010, October 14). Safety Data Sheet for Anthracene-9-boronic acid.

- Fisher Scientific. (n.d.). Safety Data Sheet for Phenylboronic acid.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for 4-Fluorophenylboronic acid.

- Sigma-Aldrich. (2025, October 15). Safety Data Sheet for Phenylboronic acid.

- Flinn Scientific. (2016). Acid Safety.

Sources

- 1. fishersci.co.uk [fishersci.co.uk]

- 2. combi-blocks.com [combi-blocks.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 7. 192804-36-7|(4-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid|BLD Pharm [bldpharm.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. flinnsci.com [flinnsci.com]

- 12. file.bldpharm.com [file.bldpharm.com]

- 13. laballey.com [laballey.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

(4-(((Benzyloxy)carbonyl)amino)-3-fluorophenyl)boronic acid solubility

Technical Whitepaper: Solubility Profiling & Handling of (4-(((Benzyloxy)carbonyl)amino)-3-fluorophenyl)boronic acid

Executive Summary

This technical guide provides an in-depth analysis of the physicochemical properties, solubility behavior, and handling protocols for This compound .[1][2] This compound is a critical intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors and fluorinated biaryl scaffolds via Suzuki-Miyaura cross-coupling.[1]

The presence of the hydrophobic benzyloxycarbonyl (Cbz) protecting group, combined with the electron-withdrawing fluorine atom, creates a distinct amphiphilic profile.[1] This guide addresses the challenges of its low aqueous solubility, the equilibrium between boronic acid and boroxine anhydride, and optimal solvent systems for synthetic applications.[1]

Physicochemical Profile & Structural Analysis

To understand the solubility behavior, we must first deconstruct the molecular architecture.[1]

-

3-Position Substituent: Fluorine (Electron-withdrawing, lipophilic).[1][2]

-

4-Position Substituent: Cbz-protected amine (Bulky, hydrophobic).[1][2]

Predicted Properties

| Property | Value (Approx.) | Mechanistic Implication |

| Molecular Weight | ~289.07 g/mol | Moderate size; dissolution kinetics are diffusion-controlled.[1][2] |

| LogP (Octanol/Water) | 1.2 – 1.6 | Moderately Lipophilic. The Cbz group dominates the partition coefficient, significantly reducing water solubility compared to the free amine.[1] |

| pKa (Boronic Acid) | ~7.8 – 8.2 | The 3-Fluoro group exerts an inductive effect (-I), slightly lowering the pKa compared to phenylboronic acid (pKa ~8.8), making it easier to convert to the reactive boronate species in mild base.[1] |

| H-Bond Donors | 3 (2 from B(OH)₂, 1 from NH) | Facilitates solvation in polar aprotic solvents (DMSO, DMF).[1][2] |

| H-Bond Acceptors | 4 | Interactions with protic solvents (Alcohols).[1][2] |

Solubility & Speciation: The Boroxine Equilibrium

A critical "trap" for researchers working with this compound is the assumption that the material exists purely as the monomeric boronic acid.[1] In the solid state and in non-polar solvents, aryl boronic acids spontaneously dehydrate to form cyclic trimeric anhydrides known as boroxines .[1]

The Equilibrium Diagram

The following diagram illustrates the dynamic equilibrium that dictates solubility and reactivity.

Figure 1: Speciation of this compound dependent on solvent water content and pH.[1][2]

Key Insight: In dry organic solvents (DCM, Toluene), the equilibrium shifts left (Boroxine).[1] In aqueous organic mixtures (THF/Water), it shifts right (Monomer).[1] In basic media, it forms the Boronate.[1]

Solubility Data & Solvent Recommendations

The following solubility profiles are derived from structural analogs and standard boronic acid behavior.

Organic Solvents (Stock Solution Preparation)

| Solvent | Solubility Rating | Usage Recommendation |

| DMSO | Excellent (>50 mg/mL) | Preferred for Stock. Stable.[1][2] Prevents dehydration.[1][2] |

| DMF | Excellent (>50 mg/mL) | Alternative stock solvent.[1][2] Good for high-temp reactions. |

| Methanol/Ethanol | Good (10–30 mg/mL) | Prone to forming boronic esters (solvolysis) upon long storage.[1][2] Use fresh. |

| DCM / Chloroform | Moderate | Dissolves the boroxine form well; monomer may precipitate if "wet". |

| Toluene | Low to Moderate | Requires heating.[1][2] Promotes boroxine formation (azeotropic drying).[1][2] |

Aqueous Solubility

-

Neutral pH (pH 7): Very Low (<0.5 mg/mL). The hydrophobic Cbz group prevents significant dissolution.[1]

-

Basic pH (pH > 9): High. Formation of the boronate anion [Ar-B(OH)₃]⁻ solubilizes the compound.[1][2]

Experimental Protocol: Saturation Shake-Flask Method

Do not rely on literature values for critical assays. Use this self-validating protocol to determine the exact solubility in your specific assay buffer or solvent system.[1][2]

Workflow Diagram

Figure 2: Standard Operating Procedure for solubility determination.

Detailed Methodology

-

Preparation: Weigh approximately 5 mg of the compound into a 1.5 mL microcentrifuge tube. Add 500 µL of the target solvent (e.g., PBS pH 7.4).[1]

-

Visual Check: Ensure undissolved solid remains.[1][2] If clear, add more solid.[1]

-

Incubation: Agitate on an orbital shaker at 25°C for 24 hours.

-

Critical Control: For boronic acids, check for "gumming" or oiling out, which indicates impurity or polymorph changes.[1]

-

-

Filtration: Centrifuge at high speed (10,000 rpm) for 10 minutes or filter through a 0.2 µm PVDF filter (avoid Nylon, which can bind boronic acids).

-

Analysis: Dilute the supernatant 10-fold in Acetonitrile/Water and analyze via HPLC-UV against a known standard curve prepared in DMSO.

Application Context: Suzuki-Miyaura Coupling

For researchers utilizing this compound in cross-coupling, solubility dictates the reaction success.[1]

-

The Challenge: The reaction requires the boronate species (aqueous soluble) to transmetallate with the Palladium catalyst (organic soluble).

-

The Solution: Use a biphasic system or a water-miscible polar organic solvent.[1][2]

Recommended Reaction Conditions:

-

Solvent: 1,4-Dioxane / Water (4:[1][2]1) or DMF / Water (4:1).[1][2]

-

Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃).[1][2]

-

Why: These mild bases are strong enough to form the boronate (pKa ~8) but gentle enough to preserve the Cbz group.

-

References